![molecular formula C17H20FN3O B7642898 3-[[[1-(5-Fluoropyridin-2-yl)-2-methylpropyl]amino]methyl]benzamide](/img/structure/B7642898.png)
3-[[[1-(5-Fluoropyridin-2-yl)-2-methylpropyl]amino]methyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[[[1-(5-Fluoropyridin-2-yl)-2-methylpropyl]amino]methyl]benzamide, also known as FMBA, is a small molecule compound that has been widely used in scientific research. It is a potent inhibitor of the protein kinase CK2, which plays an important role in various cellular processes, including cell proliferation, differentiation, and apoptosis.
作用机制
3-[[[1-(5-Fluoropyridin-2-yl)-2-methylpropyl]amino]methyl]benzamide exerts its biological effects by inhibiting the activity of CK2, which is a serine/threonine protein kinase that regulates various cellular processes. CK2 is overexpressed in many types of cancer and is involved in the development and progression of cancer. This compound binds to the ATP-binding site of CK2 and inhibits its activity, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells. In addition, this compound has been shown to inhibit the aggregation of amyloid beta peptide by binding to its hydrophobic pockets, leading to the prevention of neurodegeneration.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, inhibition of CK2 activity, inhibition of amyloid beta peptide aggregation, and inhibition of virus replication. These effects are mediated by the inhibition of CK2, which regulates various cellular processes, including cell proliferation, differentiation, and apoptosis.
实验室实验的优点和局限性
3-[[[1-(5-Fluoropyridin-2-yl)-2-methylpropyl]amino]methyl]benzamide has several advantages and limitations for lab experiments. One advantage is its potency and selectivity for CK2 inhibition, which makes it a useful tool for studying the role of CK2 in various cellular processes. Another advantage is its ability to inhibit the growth and proliferation of cancer cells, making it a potential therapeutic agent for cancer treatment. However, one limitation is its solubility, which can affect its bioavailability and efficacy. Another limitation is its potential toxicity, which requires careful consideration when designing experiments.
未来方向
There are several future directions for the research on 3-[[[1-(5-Fluoropyridin-2-yl)-2-methylpropyl]amino]methyl]benzamide. One direction is to investigate its potential therapeutic applications in cancer treatment, neurodegenerative disease treatment, and infectious disease treatment. Another direction is to explore its mechanisms of action in more detail, including its effects on other cellular processes and its interaction with other proteins. Additionally, the development of new analogs of this compound with improved solubility and efficacy could lead to the discovery of new therapeutic agents.
合成方法
The synthesis of 3-[[[1-(5-Fluoropyridin-2-yl)-2-methylpropyl]amino]methyl]benzamide involves several steps, including the preparation of the starting materials, the reaction of the starting materials, and the purification of the final product. The starting materials include 5-fluoropyridin-2-ylamine, 2-methyl-1-bromo-1-(4-methylphenyl)propane, and 4-formylbenzoic acid. The reaction of the starting materials is carried out using a combination of organic solvents and reagents under controlled conditions. The final product is purified using column chromatography and recrystallization.
科学研究应用
3-[[[1-(5-Fluoropyridin-2-yl)-2-methylpropyl]amino]methyl]benzamide has been used in various scientific research studies, including cancer research, neurodegenerative disease research, and infectious disease research. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by targeting CK2. In neurodegenerative disease research, this compound has been shown to have neuroprotective effects by inhibiting the aggregation of amyloid beta peptide, which is a hallmark of Alzheimer's disease. In infectious disease research, this compound has been shown to inhibit the replication of viruses, including hepatitis C virus and human immunodeficiency virus.
属性
IUPAC Name |
3-[[[1-(5-fluoropyridin-2-yl)-2-methylpropyl]amino]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O/c1-11(2)16(15-7-6-14(18)10-20-15)21-9-12-4-3-5-13(8-12)17(19)22/h3-8,10-11,16,21H,9H2,1-2H3,(H2,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCQUQSXMNNRSRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=NC=C(C=C1)F)NCC2=CC(=CC=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

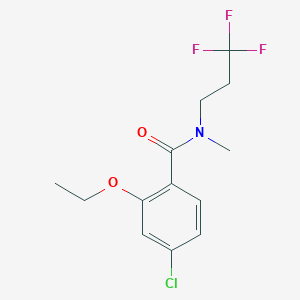
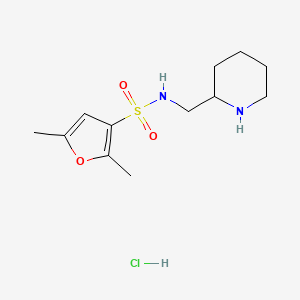
![3-[[4-(2-Methoxy-5-methylphenyl)oxan-4-yl]methyl]-1-methyl-1-(2-methylprop-2-enyl)urea](/img/structure/B7642825.png)
![N-[1-(2,5-dimethylfuran-3-yl)ethyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7642833.png)
![N-[1-[2-(difluoromethoxy)phenyl]-2,2,2-trifluoroethyl]methanesulfonamide](/img/structure/B7642835.png)
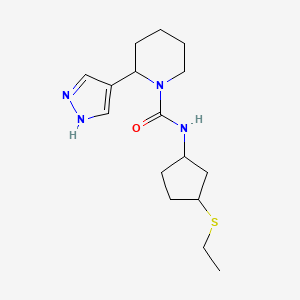
![4-[4-[3-(Trifluoromethyl)pyrazol-1-yl]piperidine-1-carbonyl]benzonitrile](/img/structure/B7642858.png)
![N-[[6-[(2-methylpropan-2-yl)oxy]pyridin-3-yl]methyl]pyridine-4-carboxamide](/img/structure/B7642864.png)

![(2S,3S)-2-amino-N,3-dimethyl-N-[(1-methyl-3-propan-2-ylpyrazol-4-yl)methyl]pentanamide;hydrochloride](/img/structure/B7642880.png)
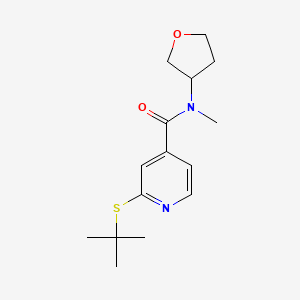
![(2S)-2-amino-3-methyl-1-(1-oxa-4-azaspiro[5.6]dodecan-4-yl)butan-1-one;hydrochloride](/img/structure/B7642885.png)
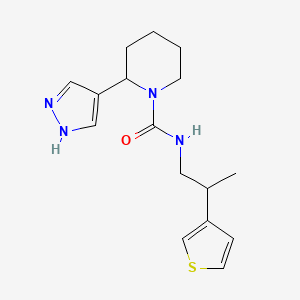
![2-Amino-4-methylsulfanyl-1-(6-oxa-9-azaspiro[4.5]decan-9-yl)butan-1-one;hydrochloride](/img/structure/B7642906.png)